molecular formula C10H8BrNO B1279455 2-Bromo-6-methoxyquinoline CAS No. 476161-59-8

2-Bromo-6-methoxyquinoline

Cat. No.: B1279455
CAS No.: 476161-59-8
M. Wt: 238.08 g/mol
InChI Key: JPDSUWYPVSNSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₁₀H₈BrNO, and it exists as a white solid with a melting point of 122–127°C . The compound is characterized by distinct NMR signals, including aromatic proton resonances between δ 7.30–8.10 ppm in CDCl₃ . It serves as a critical intermediate in organic synthesis, particularly in stereoselective reductions and cross-coupling reactions, enabling access to pharmacologically relevant compounds (e.g., anti-tuberculosis agents) .

Properties

IUPAC Name

2-bromo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDSUWYPVSNSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466938
Record name 2-BROMO-6-METHOXYQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476161-59-8
Record name 2-BROMO-6-METHOXYQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxyquinoline typically involves the bromination of 6-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-6-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxyquinoline involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers: Substituent Position Effects

  • 2-Bromo-6-methylquinoline (CAS 302939-86-2): Molecular formula: C₁₀H₈BrN. Melting point: 109–111°C . The methyl group at the 6-position reduces steric hindrance compared to methoxy, leading to a lower melting point. Used in pharmaceuticals and agrochemicals due to its stability .
  • 2-Bromo-7-methylquinoline: Melting point: 79–80°C . The 7-methyl substituent disrupts molecular symmetry, further lowering the melting point compared to 6-substituted analogs.
Compound Substituent Position Melting Point (°C) Key Applications
2-Bromo-6-methoxyquinoline 6-OCH₃ 122–127 Stereoselective synthesis
2-Bromo-6-methylquinoline 6-CH₃ 109–111 Pharmaceuticals
2-Bromo-7-methylquinoline 7-CH₃ 79–80 Organic intermediates

Substituent Electronic Effects: Methoxy vs. Methyl

  • Methoxy Group: Electron-donating via resonance, enhancing quinoline’s aromatic π-system. This increases solubility in polar solvents and influences reactivity in electrophilic substitutions .
  • Methyl Group :
    • Electron-donating inductively but less polar than methoxy. Reduces solubility in polar solvents but improves thermal stability .

Halogen and Ring System Variations

  • 5-Bromo-6-methoxyisoquinoline (CAS 366445-82-1): Molecular formula: C₁₀H₈BrNO. Isoquinoline’s nitrogen at position 2 alters electronic properties compared to quinoline, affecting binding in medicinal chemistry applications .
  • 3-Bromo-2-methoxyquinoline (CAS 222317-29-5): Bromine at position 3 instead of 2 modifies regioselectivity in cross-coupling reactions. Exhibits pale yellow coloration and solubility in ethanol .

Complex Derivatives with Additional Substituents

  • 3-Benzyl-6-bromo-2-methoxyquinoline: Synthesized via multi-step reactions, confirmed by X-ray crystallography and DFT studies. The benzyl group introduces steric bulk, impacting biological activity and synthetic utility .
  • 6-Bromo-3-(chlorophenylmethyl)-2-methoxyquinoline: Key intermediate for anti-tuberculosis agents. The chlorophenylmethyl group enhances lipophilicity, improving membrane permeability .

Biological Activity

2-Bromo-6-methoxyquinoline is a heterocyclic aromatic compound characterized by the molecular formula C10H8BrNO. As a derivative of quinoline, it possesses a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The unique structural features, namely the presence of bromine and methoxy groups, enhance its reactivity and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of various enzymes, thereby blocking their activity. This is particularly relevant in cancer research where enzyme inhibition can disrupt tumor growth.
  • Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways that influence cellular functions and responses.
  • DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, leading to structural disruption and potential anticancer effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, its derivatives have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions significantly affect their potency against cancer cells.

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer). For example, one derivative showed an IC50 value of approximately 17.85 µM against SW480 cells, indicating strong antiproliferative activity compared to standard chemotherapeutic agents like Cisplatin .

CompoundCell LineIC50 (µM)Comparison
This compound derivativeMCF-715.85 ± 3.32More potent than Erlotinib
This compound derivativeSW48017.85 ± 0.92Comparable to Doxorubicin

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Its mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival. This makes it a candidate for developing new antimicrobial agents.

Other Biological Activities

Beyond anticancer and antimicrobial effects, research suggests potential antiviral properties, particularly in inhibiting viral replication mechanisms. The methoxy group may enhance solubility and bioavailability, contributing to its effectiveness in various biological systems.

Research Applications

The compound's versatility allows it to be utilized in multiple fields:

  • Medicinal Chemistry : As an intermediate for synthesizing more complex organic molecules.
  • Pharmacology : In studies focusing on drug design targeting specific enzymes or receptors.
  • Industrial Chemistry : In the development of dyes and pigments due to its unique chemical properties.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
6-MethoxyquinolineLacks bromine; less reactiveLower cytotoxicity
2-BromoquinolineLacks methoxy group; affects solubilityDifferent reactivity
5-Bromo-2-(bromomethyl)-6-methoxyquinolineEnhanced reactivity due to dual brominationPotentially higher biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.